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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

Get Quote

Technical Guide: 1-Pentanol, 5-(p-
aminophenoxy)-
Chemical Identity & Physicochemical Profile[1][2][3]
[4]
1-Pentanol, 5-(p-aminophenoxy)-, also known as 5-(4-aminophenoxy)pentan-1-ol, is a

bifunctional building block characterized by a flexible pentyl ether chain connecting a primary

aromatic amine and a primary aliphatic alcohol.[1] This structural duality allows for orthogonal

functionalization, making it an essential motif in the design of Proteolysis Targeting Chimeras

(PROTACs) and liquid crystalline polymers.[1]
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Property Specification

CAS Number 100055-08-1

IUPAC Name 5-(4-Aminophenoxy)pentan-1-ol

Molecular Formula

Molecular Weight 195.26 g/mol

SMILES OCCCCCOc1ccc(N)cc1

Physical State
Off-white solid or viscous oil (Homolog

dependent*)

Solubility
Soluble in DMSO, DMF, Methanol, Ethanol;

sparingly soluble in water.[1]

pKa (Amine) ~4.9 (Aniline conjugate acid)

pKa (Alcohol) ~16

*Note: Odd-numbered alkyl chains in alkoxy anilines often exhibit lower melting points than

their even-numbered counterparts due to packing efficiency in the crystal lattice.[1]

Synthetic Pathways & Methodology[1]
The synthesis of 5-(4-aminophenoxy)pentan-1-ol typically follows a robust two-step sequence:

Williamson Ether Synthesis followed by Nitro Reduction.[1] This pathway ensures high

regioselectivity and yield.[1]

Step 1: Etherification (Nucleophilic Substitution)[1]
Reactants:p-Nitrophenol and 5-Chloro-1-pentanol (or 5-Bromo-1-pentanol).[1]

Conditions:

(base), DMF or Acetonitrile (solvent),

.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://cymitquimica.com/cas/
https://cymitquimica.com/cas/
https://cymitquimica.com/cas/
https://cymitquimica.com/cas/
https://cymitquimica.com/cas/
https://cymitquimica.com/cas/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The phenoxide ion generated by base deprotonation attacks the alkyl halide via

an

mechanism.[1]

Critical Control: Use of 5-chloro-1-pentanol requires iodide catalysis (KI) to accelerate the

reaction.[1]

Step 2: Nitro Reduction[1]
Reactants: 5-(4-Nitrophenoxy)pentan-1-ol.[1]

Reagents:

/ Pd-C (Catalytic Hydrogenation) OR Fe /

(Chemical Reduction).[1]

Outcome: Quantitative conversion of the nitro group to the primary amine without affecting

the ether linkage or the hydroxyl group.[1]

Visualization: Synthesis Workflow
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Figure 1: Two-step synthetic pathway via nitro-ether intermediate.[1]

Reactivity & Derivatization Strategies[1]
The molecule's utility stems from its heterobifunctionality.[1] The aromatic amine and aliphatic

alcohol possess distinct reactivity profiles, enabling "orthogonal" chemical ligation—a

requirement for constructing complex drug conjugates.[1]
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Amine Reactivity (The "Head")
The aniline nitrogen is moderately nucleophilic but less basic than aliphatic amines.[1]

Acylation: Reacts with NHS-esters or acid chlorides to form stable amide bonds.[1] This is

the primary attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target

Proteins.[1]

Reductive Amination: Reacts with aldehydes to form secondary amines.[1]

Alcohol Reactivity (The "Tail")
The primary hydroxyl group serves as the anchor for chain extension or activation.[1]

Activation: Converted to a leaving group (Tosylate, Mesylate, or Halide) to enable

nucleophilic attack by a second ligand.[1]

Oxidation: Can be oxidized to a carboxylic acid (Jones reagent) or aldehyde (Dess-Martin

Periodinane) for alternative coupling strategies.[1]

Visualization: Orthogonal Reactivity Logic
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Figure 2: Divergent reactivity pathways for library synthesis.[1]
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Applications in Drug Discovery[1]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the

ternary complex stability (Target-PROTAC-E3 Ligase).[1]

Linker Length: The 5-carbon pentyl chain provides a specific spatial separation (~6-8 Å)

distinct from standard PEG linkers.[1] This hydrophobicity can improve cell permeability

compared to hydrophilic PEG chains.[1]

Rigidity: The phenyl ether moiety adds semi-rigidity, reducing the entropic penalty upon

binding compared to fully flexible aliphatic chains.[1]

Experimental Insight: When designing a PROTAC library, use 5-(4-aminophenoxy)pentan-1-ol

alongside its homologs (propyl, butyl, hexyl) to scan for the optimal "linkerology" that

maximizes degradation efficiency (

) and potency (

).

Validated Experimental Protocol
Synthesis of 5-(4-Aminophenoxy)pentan-1-ol (Lab Scale)
Safety Note:p-Nitrophenol is toxic and stains skin.[1] Alkyl halides are potential alkylating

agents.[1] Perform all reactions in a fume hood.

Etherification:

Dissolve p-nitrophenol (13.9 g, 100 mmol) and anhydrous

(20.7 g, 150 mmol) in DMF (100 mL).

Stir at room temperature for 30 mins.

Add 5-chloro-1-pentanol (12.3 g, 100 mmol) and a catalytic amount of KI (0.5 g).[1]

Heat to
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for 12 hours.

Workup: Pour into ice water. Filter the precipitate (if solid) or extract with Ethyl Acetate.[1]

Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry

over

.[1]

Reduction:

Dissolve the crude nitro intermediate in Methanol (150 mL).

Add 10% Pd/C (1.0 g) under Argon.[1]

Purge with Hydrogen gas (balloon pressure) and stir vigorously for 6-12 hours.

Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography

(DCM/MeOH) if necessary.[1]

References
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for

substituted anilines. PubChem.[1] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663981/docs#1-pentanol-5-p-aminophenoxy-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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